![molecular formula C6H13N3O3 B13818457 methyl N-[carbamoyl(propan-2-yl)amino]carbamate](/img/structure/B13818457.png)
methyl N-[carbamoyl(propan-2-yl)amino]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-[carbamoyl(propan-2-yl)amino]carbamate is a compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and polymer industries. This compound is known for its unique chemical structure and properties, making it valuable in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[carbamoyl(propan-2-yl)amino]carbamate can be achieved through various methods. One common approach involves the reaction of methanol with urea, resulting in the formation of methyl carbamate. This reaction is typically carried out under controlled conditions to ensure high yield and purity . Another method involves the reaction of ammonia with methyl chloroformate or dimethyl carbonate .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using efficient and cost-effective methods. The use of solid catalysts, such as iron-chrome catalysts, has been reported to achieve high yields and selectivity in the reaction of amines with dimethyl carbonate . This method is environmentally friendly and avoids the use of hazardous materials like phosgene.
Análisis De Reacciones Químicas
Types of Reactions
Methyl N-[carbamoyl(propan-2-yl)amino]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions with various nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized carbamates, while substitution reactions can produce a variety of substituted carbamates .
Aplicaciones Científicas De Investigación
Methyl N-[carbamoyl(propan-2-yl)amino]carbamate has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of methyl N-[carbamoyl(propan-2-yl)amino]carbamate involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other carbamates such as ethyl carbamate and phenyl carbamate . These compounds share similar chemical structures but differ in their specific functional groups and properties.
Uniqueness
Methyl N-[carbamoyl(propan-2-yl)amino]carbamate is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its ability to act as a versatile reagent in organic synthesis and its potential biological activities make it a valuable compound in various fields .
Propiedades
Fórmula molecular |
C6H13N3O3 |
|---|---|
Peso molecular |
175.19 g/mol |
Nombre IUPAC |
methyl N-[carbamoyl(propan-2-yl)amino]carbamate |
InChI |
InChI=1S/C6H13N3O3/c1-4(2)9(5(7)10)8-6(11)12-3/h4H,1-3H3,(H2,7,10)(H,8,11) |
Clave InChI |
KTUIQAMTCMNDCI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C(=O)N)NC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


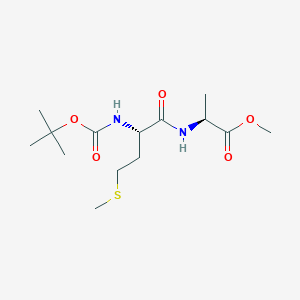
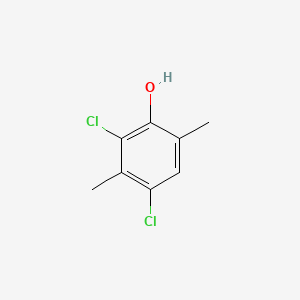
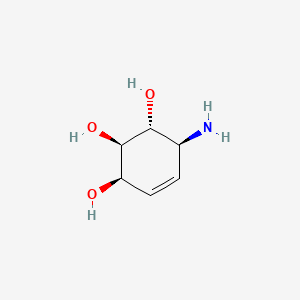
![2-[2-[(3-Ethyl-5-methyl-2(3H)-benzothiazolylidene)methyl]-1-butenyl]-1-(3-sulfopropyl)naphtho[1,2-d]thiazolium hydroxide,inner salt](/img/structure/B13818393.png)
![N-[(Piperazin-1-yl)methyl]acetamide](/img/structure/B13818400.png)
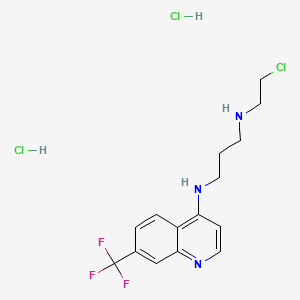
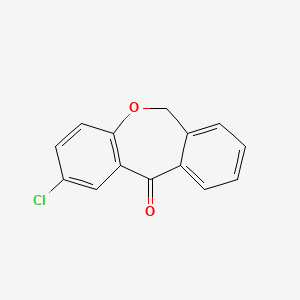
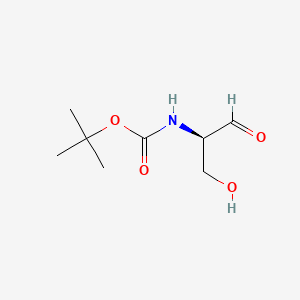
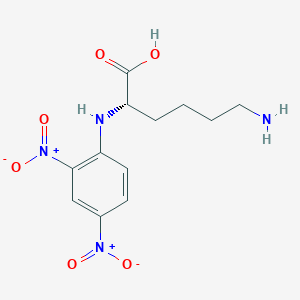
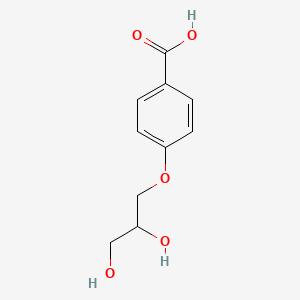
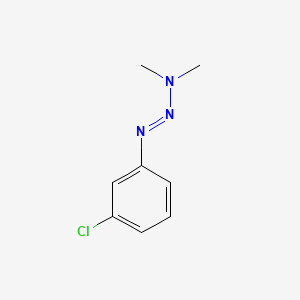
![[4-[3-(3,4-Dichlorophenyl)-3-oxo-1-propenyl]phenoxy-acetic acid](/img/structure/B13818443.png)
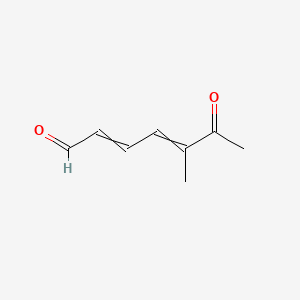
![7-[(4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B13818451.png)
